Potassium bis(trimethylsilyl)amide

Catalog No.
S1520975
CAS No.
40949-94-8
M.F
C6H18KNSi2
M. Wt
199.48 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium bis(trimethylsilyl)amide

CAS Number

40949-94-8

Product Name

Potassium bis(trimethylsilyl)amide

IUPAC Name

potassium;bis(trimethylsilyl)azanide

Molecular Formula

C6H18KNSi2

Molecular Weight

199.48 g/mol

InChI

InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1

InChI Key

IUBQJLUDMLPAGT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[K+]

Synonyms

Hexamethyldisilazane Potassium Salt; KHMDS; N,N-Bis(trimethylsilyl)amine Potassium Salt; Potassium Bis(trimethylsilyl)amide;Potassium Hexamethyldisilazamide; Potassium Hexamethyldisilazane;Potassium Hexamethyldisilazide; Potassium Hexamethyldisilyl

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[K+]

Isomeric SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[K+]

Potassium bis(trimethylsilyl)amide, often abbreviated as KHMDS or potassium hexamethyldisilazane, is a white crystalline compound with the chemical formula [(CH₃)₃Si]₂NK []. It is a widely used strong base in organic chemistry research due to its unique combination of basicity and non-nucleophilicity []. KHMDS was first synthesized in the 1960s and quickly gained popularity due to its advantages over other strong bases like lithium diisopropylamide (LDA) [].


Molecular Structure Analysis

The KHMDS molecule features a central nitrogen atom bonded to two bulky trimethylsilyl groups [(CH₃)₃Si] and a potassium cation (K⁺). In the solid state, KHMDS exists as a dimer, with two potassium and two nitrogen atoms forming a square planar arrangement []. This dimeric structure contributes to KHMDS's low nucleophilicity, as the bulky silyl groups shield the negative charge on nitrogen and prevent it from attacking electron-deficient centers.


Chemical Reactions Analysis

KHMDS is primarily valued for its strong base character. Here are some key reactions involving KHMDS:

  • Deprotonation: KHMDS is a powerful base capable of deprotonating a wide range of weakly acidic compounds. This is particularly useful for generating carbanions, which are important intermediates in organic synthesis. For example, KHMDS can deprotonate terminal alkynes to generate acetylide anions, crucial for Sonogashira coupling reactions [].

(CH₃)₃C-CH₂-H + KHMDS → (CH₃)₃C-C≡K + (CH₃)₃SiNHSi(CH₃)₃ []

  • Acylation

    KHMDS can be used to deprotonate enolates, making them more nucleophilic for acylation reactions. This allows for the introduction of various acyl groups onto organic molecules.

  • Metalations

    KHMDS can be used for selective metalations at specific positions on aromatic rings. This is achieved by the deprotonation of the aromatic ring by KHMDS, followed by reaction with a metal halide to introduce the desired metal [].


Physical And Chemical Properties Analysis

  • Melting point: 94-96 °C []
  • Boiling point: Decomposes above 150 °C []
  • Solubility: Soluble in common organic solvents like THF, toluene, and diethyl ether. Reacts violently with water [].
  • Stability: KHMDS is air and moisture sensitive and should be handled under inert atmosphere. It slowly decomposes on storage, especially at elevated temperatures.

Mechanism of Action (Not Applicable)

KHMDS does not have a biological function and its mechanism of action is not applicable in this context.

KHMDS is a hazardous compound and should be handled with proper precautions. Here are some key safety points:

  • Highly toxic: KHMDS can cause severe irritation and burns upon contact with skin and eyes. Inhalation can lead to respiratory problems.
  • Flammable: KHMDS solutions in organic solvents are flammable and should be kept away from heat sources.
  • Reacts violently with water: KHMDS reacts vigorously with water, releasing flammable hydrogen gas and heat. []

Organic Synthesis

  • Deprotonation

    KHMDS functions as a powerful base for deprotonating a variety of organic substrates, enabling the formation of reactive carbanion intermediates. These carbanions can participate in diverse reactions, including:

    • Alkylation and acylation: KHMDS facilitates the introduction of alkyl or acyl groups onto various molecules, forming new carbon-carbon or carbon-oxygen bonds, respectively [].
    • Condensation reactions: Deprotonation by KHMDS promotes the formation of new carbon-carbon bonds through aldol condensation, Claisen condensation, and other condensation reactions, crucial for constructing complex organic structures [].
    • Ring opening reactions: KHMDS can activate specific bonds in cyclic compounds, allowing for further functionalization through ring-opening reactions [].
  • Non-nucleophilic base

    Unlike other strong bases, KHMDS exhibits minimal nucleophilicity, meaning it has a low tendency to react with the electrophilic center itself. This property is particularly advantageous in reactions where the desired outcome involves deprotonation without undesired side reactions caused by nucleophilic attack on the electrophile [].

Organometallic Chemistry

KHMDS plays a crucial role in organometallic chemistry, particularly in the synthesis and characterization of organometallic compounds. Its applications include:

  • Formation of organometallic reagents: KHMDS can deprotonate organometallic precursors, generating reactive organometallic reagents that participate in various coupling reactions and other transformations [].
  • Stabilization of reactive intermediates: The bulky trimethylsilyl groups in KHMDS offer steric protection, stabilizing highly reactive organometallic intermediates and enabling further manipulation [].

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (65.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

40949-94-8

Wikipedia

Potassium bis(trimethylsilyl)amide

General Manufacturing Information

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

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